molecular formula C17H13N3O2 B7735374 2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid

2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid

Cat. No.: B7735374
M. Wt: 291.30 g/mol
InChI Key: SLNFWCCIWNPTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid is a compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound consists of an indole fused with a quinoxaline ring, which is further substituted with a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with appropriate alkylating agents. One common method involves the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40°C . The reaction conditions are carefully controlled to minimize side reactions and maximize yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral and antibacterial agent.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid involves its interaction with various molecular targets. The compound is known to intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potent anticancer agent. Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6H-indolo[2,3-b]quinoxaline: A parent compound with similar biological activities.

    2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral properties.

Uniqueness

2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development .

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-10(17(21)22)20-14-9-5-2-6-11(14)15-16(20)19-13-8-4-3-7-12(13)18-15/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFWCCIWNPTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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